molecular formula C16H14N2OS B7017788 N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide

N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide

Cat. No.: B7017788
M. Wt: 282.4 g/mol
InChI Key: OCIZCNVTUNHLRI-UHFFFAOYSA-N
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Description

N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a bicyclic aromatic compound with a wide range of applications in medicinal chemistry, while thiophene is a sulfur-containing five-membered ring known for its electronic properties. The combination of these two moieties in a single molecule offers unique chemical and biological properties, making this compound an interesting subject for scientific research.

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16(18-8-5-12-7-10-20-11-12)14-6-9-17-15-4-2-1-3-13(14)15/h1-4,6-7,9-11H,5,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIZCNVTUNHLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-thiophen-3-ylethyl)quinoline-4-carboxamide involves its interaction with various molecular targets and pathways:

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